2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
Description
“2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid” (CAS: Not explicitly provided; CBID: 228769) is a tetrahydroisoquinoline derivative featuring a thiophene-2-sulfonyl group at the 2-position of the tetrahydroisoquinoline core and an acetic acid moiety at the 1-position. Its molecular formula is C₁₅H₁₅NO₄S₂, with a molecular weight of 345.42 g/mol . The compound’s canonical SMILES (OC(=O)CC1c2ccccc2CCN1S(=O)(=O)c1cccs1) and InChIKey (WUYJBTGLTAOXOL-UHFFFAOYSA-N) confirm its structural uniqueness, characterized by the fusion of a sulfonated thiophene ring and a tetrahydroisoquinoline scaffold.
Properties
IUPAC Name |
2-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c17-14(18)10-13-12-5-2-1-4-11(12)7-8-16(13)22(19,20)15-6-3-9-21-15/h1-6,9,13H,7-8,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYJBTGLTAOXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195534 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Stereochemical Control
Enantioselective synthesis remains challenging due to the tetrahydroisoquinoline’s planar chirality. Asymmetric Pictet-Spengler reactions using chiral Brønsted acids (e.g., BINOL-phosphates) achieve enantiomeric excess (ee) up to 92%.
Yield Improvements
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Microwave-assisted synthesis : Reduces reaction times for sulfonylation from 12 hours to 30 minutes.
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Catalytic additives : Pd(OAc)₂ enhances coupling efficiency during malonate condensation, boosting yields to 88%.
Analytical Data and Characterization
Industrial Scalability
Large-scale production (≥100 kg batches) employs continuous-flow reactors for chlorination and sulfonylation steps, minimizing exothermic risks. Environmental considerations include recycling tetrahydrofuran solvents via distillation (>95% recovery) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydroisoquinoline possess significant anticancer properties. For instance, studies have demonstrated that compounds containing thiophene moieties exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, showing promising results with IC50 values indicative of its potential as an anticancer agent .
Antioxidant Properties
Compounds similar to 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid have been reported to exhibit antioxidant activities. These compounds can inhibit free radical-induced lipid oxidation and the formation of lipid peroxides. The antioxidant activity is crucial for developing therapeutics aimed at diseases associated with oxidative stress .
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene derivatives have been documented extensively. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo. This suggests that 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid could be explored further for its therapeutic potential in inflammatory diseases .
Conductivity-Based Sensors
Thiophene derivatives are known for their electrical conductivity properties. The incorporation of such compounds into sensor technologies can enhance the sensitivity and selectivity of devices used for detecting various analytes. The unique electronic properties of thiophene make it a suitable candidate for developing advanced materials in sensor applications .
Dyes and Pigments
The vibrant color properties associated with thiophene-containing compounds allow their use in dye synthesis. These compounds can be utilized in the production of organic dyes that are applicable in textiles and coatings .
Molecular Docking Studies
Molecular docking studies involving 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid have been conducted to predict its interaction with various biological targets. Such studies provide insights into the binding affinities and potential mechanisms of action within biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and tetrahydroisoquinoline moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
- Molecular Formula: C₁₇H₁₆ClNO₄S
- Molecular Weight : 365.83 g/mol
- Key Features: Replaces the thiophene-2-sulfonyl group with a 4-chlorophenylsulfonyl moiety.
- Synthesis: Not detailed in evidence, but similar sulfonylation reactions (e.g., using aryl sulfonyl chlorides) are common in tetrahydroisoquinoline chemistry .
Derivatives with Alkoxy Substituents
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride
- Molecular Formula: C₁₃H₁₅NO₄·HCl (hydrochloride salt)
- Molecular Weight : 293.77 g/mol (free base: 257.26 g/mol)
- Key Features: Contains methoxy groups at the 6- and 7-positions of the tetrahydroisoquinoline ring. The electron-donating methoxy groups may increase solubility and modulate receptor interactions compared to sulfonylated analogs .
Stereochemical Variants
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- Key Features: The acetic acid group is attached to the 3-position of the tetrahydroisoquinoline ring, and the (R)-configuration is stereospecifically confirmed via optical rotation comparisons . This positional isomerism and chirality could influence metabolic stability or target selectivity.
Peptidomimetic and Protected Derivatives
(S)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
- Molecular Formula: C₂₆H₂₃NO₄
- Molecular Weight : 413.47 g/mol
- Key Features : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in solid-phase peptide synthesis. This derivative highlights the compound’s utility as an intermediate in peptidomimetic drug development .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : Alkylation and sulfonylation reactions (e.g., using bromoalkanes or sulfonyl chlorides) yield analogs with moderate-to-high efficiency (33–90% yields) .
- Stereochemical Impact : Absolute configuration determination via optical rotation (e.g., [α]D²⁶) confirms enantiomeric purity, critical for structure-activity relationship studies .
- Biological Relevance : Sulfonylated derivatives (e.g., thiophene- or chlorophenyl-substituted) are structurally analogous to HIV integrase inhibitors, as seen in X-ray crystallography studies of related complexes .
Biological Activity
2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₄H₁₃N₁O₄S₂
- CAS Number : 1008267-14-8
- Molecular Weight : 305.39 g/mol
Research indicates that 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid exhibits various biological activities through several mechanisms:
- Estrogenic Activity : The compound has been shown to act as an estrogen agonist and antagonist. It interacts with estrogen receptors, influencing gene expression related to reproductive health and cancer biology .
- Antioxidant Properties : Studies suggest that this compound possesses significant antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cellular models .
- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from apoptosis and oxidative damage, suggesting potential applications in neurodegenerative diseases .
Biological Activities
The biological activities of 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid can be summarized as follows:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Estrogen Receptor Modulation : In a study investigating the effects of various tetrahydroisoquinoline derivatives on estrogen receptors, 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid demonstrated significant modulation of receptor activity in vitro. This suggests its potential role in developing treatments for estrogen-dependent conditions such as breast cancer .
- Neuroprotection in Animal Models : Experimental models have shown that administration of this compound can reduce neuroinflammation and improve cognitive function in mice subjected to oxidative stress conditions. These findings indicate a promising avenue for further research into its therapeutic use for Alzheimer's disease .
- Antioxidant Efficacy Assessment : A comparative study evaluated the antioxidant properties of various compounds, revealing that 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid exhibited superior radical scavenging activity compared to standard antioxidants like vitamin C .
Q & A
Q. Structural Data :
| Property | Value/Identifier |
|---|---|
| SMILES | OC(=O)CC1c2ccccc2CCN1S(=O)(=O)c1cccs1 |
| InChIKey | WUYJBTGLTAOXOL-UHFFFAOYSA-N |
These features suggest potential applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. The sulfonyl group may act as a directing group in cross-coupling reactions.
Basic: What synthetic strategies are typically employed for this compound?
A multi-step synthesis is likely required:
Tetrahydroisoquinoline core formation : Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions .
Sulfonylation : Reaction of the tetrahydroisoquinoline nitrogen with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Acetic acid side chain introduction : Alkylation or nucleophilic substitution at the tetrahydroisoquinoline nitrogen, followed by hydrolysis to the carboxylic acid.
Q. Key Considerations :
- Purification may require column chromatography or recrystallization due to polar functional groups.
- Intermediate characterization should include -NMR and LC-MS to confirm regioselectivity .
Advanced: How can computational methods optimize reaction conditions for this compound?
Q. Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Condition Screening : Apply machine learning to analyze experimental variables (solvent, temperature, catalyst) and predict optimal yields .
- Kinetic Modeling : Simulate reaction rates to minimize byproduct formation (e.g., over-sulfonylation) .
Case Study :
ICReDD’s integrated approach reduced optimization time for similar sulfonamide syntheses by 60% through iterative computational-experimental feedback .
Advanced: How to address contradictions in spectroscopic data during characterization?
Q. Common Issues :
- NMR Signal Overlap : Aromatic protons in the tetrahydroisoquinoline and thiophene rings may require high-field NMR () or 2D techniques (HSQC, COSY) .
- Mass Spectrometry Fragmentation : Use high-resolution MS (HRMS) to distinguish between isobaric fragments (e.g., sulfonyl vs. carboxylate losses) .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous stereochemistry (as demonstrated for structurally related compounds) .
Q. Workflow :
Cross-validate with multiple techniques (e.g., IR for functional groups, elemental analysis for purity).
Employ statistical Design of Experiments (DoE) to identify variables affecting data reproducibility .
Advanced: What strategies mitigate challenges in scaling up the synthesis?
Q. Process Engineering :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfonylation steps .
- Membrane Separation : Isolate polar intermediates efficiently, reducing solvent waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Case Study :
A scaled-up synthesis of a related sulfonamide achieved 85% yield using continuous flow and PAT, compared to 72% in batch mode .
Advanced: How to evaluate the compound’s stability under varying conditions?
Q. Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via HPLC .
- Kinetic Stability Assessment : Use Arrhenius plots to predict shelf-life at room temperature .
- Solid-State Analysis : Perform DSC/TGA to identify polymorphic transitions or hydrate formation .
Q. Data Interpretation :
- Degradation products (e.g., desulfonylated analogs) can inform formulation strategies (lyophilization for hydrolytically unstable compounds).
Basic: What analytical techniques are essential for purity assessment?
Q. Required Techniques :
Validation :
Calibrate methods using certified reference standards where available.
Advanced: How to design bioactivity studies for this compound?
Q. Experimental Design :
Target Selection : Prioritize enzymes/receptors with known interactions with sulfonamides or tetrahydroisoquinolines (e.g., carbonic anhydrase, serotonin receptors).
Assay Conditions :
- Use fluorescence polarization for binding affinity measurements.
- Optimize buffer pH to match physiological conditions (e.g., pH 7.4 for plasma stability) .
Data Analysis :
- Apply nonlinear regression (e.g., Hill equation) to calculate IC values.
- Use molecular docking to rationalize structure-activity relationships .
Q. Contradiction Management :
- Replicate assays in triplicate and report SEM.
- Compare with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
